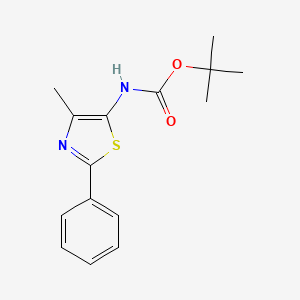![molecular formula C11H17Cl2FN2O B1378687 1-[(4-氨基-3-氟苯基)甲基]吡咯烷-3-醇二盐酸盐 CAS No. 1803582-76-4](/img/structure/B1378687.png)
1-[(4-氨基-3-氟苯基)甲基]吡咯烷-3-醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-amino-3-fluorophenylmethyl group and a hydroxyl group at the 3-position
科学研究应用
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Amino-3-fluorophenylmethyl Group: This step often involves nucleophilic substitution reactions where a 4-amino-3-fluorobenzyl halide reacts with the pyrrolidine ring.
Hydroxylation at the 3-Position:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common solvents and reagents used in industrial settings include N,N-dimethylformamide (DMF) and sodium hydride for deprotonation steps .
化学反应分析
Types of Reactions: 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups .
作用机制
The mechanism of action of 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s pharmacokinetic properties .
相似化合物的比较
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride.
Fluorophenyl Compounds: Other compounds containing the 4-amino-3-fluorophenyl group, such as 4-amino-3-fluorobenzyl alcohol, exhibit similar reactivity and applications.
Uniqueness: 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and fluorine groups enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1-[(4-amino-3-fluorophenyl)methyl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14;;/h1-2,5,9,15H,3-4,6-7,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGSMBXCWTKIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)N)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)



![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)

amine hydrochloride](/img/structure/B1378614.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)



